3-(methylsulfanyl)azetidine-3-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(methylsulfanyl)azetidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C5H8N2S·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a nitrile group and a methylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)azetidine-3-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with a methylsulfanyl-substituted azetidine precursor. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)azetidine-3-carbonitrile hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the azetidine ring under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-(methylsulfanyl)azetidine-3-carbonitrile hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)azetidine-3-carbonitrile hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can act as a reactive site for binding to proteins, while the azetidine ring provides structural rigidity. The methylsulfanyl group can influence the compound’s lipophilicity and overall bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(methylsulfanyl)azetidine-3-carbonitrile
- 3-(methylthio)azetidine-3-carbonitrile
Uniqueness
3-(methylsulfanyl)azetidine-3-carbonitrile hydrochloride is unique due to the presence of the hydrochloride salt, which can enhance its solubility and stability. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable tool in various research applications.
Properties
CAS No. |
2624137-35-3 |
---|---|
Molecular Formula |
C5H9ClN2S |
Molecular Weight |
164.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.